5-Methoxypyrimidine-2-carbaldehyde
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Overview
Description
5-Methoxypyrimidine-2-carbaldehyde is an organic compound with the chemical formula C6H6N2O2. It is a solid with yellow crystals, soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide at room temperature. This compound is used as an intermediate in chemical synthesis, particularly in the synthesis of drugs, pesticides, and other organic compounds. It also finds applications as a dye intermediate and in the synthesis of photosensitive dyes .
Preparation Methods
The preparation of 5-Methoxypyrimidine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the hydrogenation reaction of p-methoxyacetamide and hydrogen cyanide under acidic conditions. The specific steps include:
- Hydrogenation of methoxyacetamide and hydrogen cyanide.
- Further reaction and purification of the generated product to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Methoxypyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxypyrimidine-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of dyes and photosensitive materials
Mechanism of Action
The mechanism of action of 5-Methoxypyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Methoxypyrimidine-2-carbaldehyde can be compared with other similar compounds, such as:
2-Methoxypyrimidine-5-carbaldehyde: Similar in structure but with different substitution patterns.
5-Methylpyridine-2-carboxaldehyde: Another pyrimidine derivative with a methyl group instead of a methoxy group.
4,6-Dichloro-5-methoxypyrimidine: Contains additional chlorine substituents, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
5-methoxypyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAULDHVOEECI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610225 |
Source
|
Record name | 5-Methoxypyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-83-0 |
Source
|
Record name | 5-Methoxypyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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